4'-Hydroxy-3-phenoxybenzyl Alcohol

Description

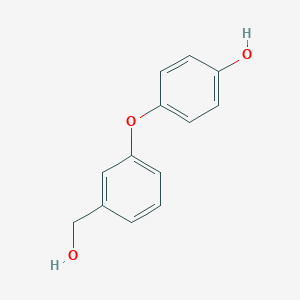

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(hydroxymethyl)phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOAGCNCAOJNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70981711 | |

| Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63987-19-9 | |

| Record name | Benzenemethanol, 3-(4-hydroxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063987199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Hydroxy-3-phenoxybenzyl Alcohol chemical properties

An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxy-3-phenoxybenzyl Alcohol

Prepared by: Gemini, Senior Application Scientist

Introduction

4'-Hydroxy-3-phenoxybenzyl alcohol (CAS No. 63987-19-9) is a significant xenobiotic metabolite derived from a large class of synthetic pyrethroid insecticides.[1] Pyrethroids, such as permethrin, cypermethrin, and deltamethrin, are used extensively in agriculture and residential settings due to their high efficacy against insects and relatively low mammalian toxicity.[2] This perceived safety in mammals is largely attributed to their rapid metabolism into less toxic, excretable compounds.[3] However, emerging research indicates that certain metabolites may possess their own distinct and sometimes more potent biological activities than the parent compounds, including potential immunotoxicity and endocrine disruption.[4][5]

This technical guide provides a comprehensive overview of the chemical properties of 4'-Hydroxy-3-phenoxybenzyl alcohol. It is intended for researchers, toxicologists, and drug development professionals who require a detailed understanding of this metabolite for applications in safety assessment, environmental monitoring, and mechanistic toxicology. We will delve into its physicochemical characteristics, metabolic origins, spectroscopic signature, and potential synthesis, grounding all claims in authoritative references.

Chemical Identity and Physicochemical Properties

4'-Hydroxy-3-phenoxybenzyl alcohol is structurally composed of a benzyl alcohol core linked to a phenol via an ether bond. The specific nomenclature designates the hydroxyl group on the phenoxy ring as being in the para (4') position. This structure is a direct result of Phase I metabolism of the 3-phenoxybenzyl alcohol moiety common to many pyrethroids.[6]

Core Properties

The fundamental identifiers and properties of 4'-Hydroxy-3-phenoxybenzyl alcohol are summarized below.

| Property | Value | Source |

| CAS Number | 63987-19-9 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| Alternate Names | 3-(4-Hydroxyphenoxy)benzenemethanol | [1] |

| Purity (Typical) | ≥98% | [1] |

Predicted Physicochemical Data

While extensive experimental data for this specific metabolite is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds such as 3-phenoxybenzyl alcohol and 4-hydroxybenzyl alcohol. The introduction of a second hydroxyl group (phenolic) significantly increases the molecule's polarity compared to its immediate precursor, 3-phenoxybenzyl alcohol.

| Property | Predicted Value / Comment | Rationale / Comparative Data |

| Appearance | White to off-white solid. | Based on analogs like 4-hydroxybenzyl alcohol.[7] |

| Melting Point | > 125 °C | Significantly higher than 3-phenoxybenzyl alcohol (liquid at room temp) due to increased hydrogen bonding capacity. For comparison, 4-hydroxybenzyl alcohol melts at 124.5 °C.[7] |

| Boiling Point | > 300 °C (at atm. pressure) | Increased polarity and hydrogen bonding will elevate the boiling point substantially above that of 3-phenoxybenzyl alcohol (bp 135-140 °C at 0.1 mmHg). |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). | The two hydroxyl groups enhance water solubility compared to non-hydroxylated precursors, but the dual aromatic rings limit it. Analogs like 4-hydroxybenzyl alcohol have a water solubility of 6700 mg/L.[7] |

| LogP | < 2.5 | Lower than the LogP of its precursor, 3-phenoxybenzyl alcohol (2.5), due to the addition of a hydrophilic hydroxyl group.[8] |

Metabolic Formation Pathway

4'-Hydroxy-3-phenoxybenzyl alcohol is not synthesized commercially for direct application but is a product of in vivo detoxification pathways. The primary route of its formation in mammals begins after exposure to pyrethroids containing the 3-phenoxybenzyl ester moiety.[2][3]

The metabolic cascade is a two-step process:

-

Phase I, Part 1 (Hydrolysis): Carboxylesterase enzymes, abundant in the liver and plasma, catalyze the hydrolysis of the central ester bond of the parent pyrethroid. This cleavage releases the chrysanthemic acid (or analogous) portion and 3-phenoxybenzyl alcohol (3-PBA).[9]

-

Phase I, Part 2 (Oxidation): The liberated 3-phenoxybenzyl alcohol then serves as a substrate for Cytochrome P450 (CYP) monooxygenases. These enzymes catalyze the aromatic hydroxylation of the phenoxy ring, predominantly at the electronically favorable and sterically accessible 4'-position, yielding the final metabolite.[6]

Following its formation, 4'-Hydroxy-3-phenoxybenzyl alcohol can undergo Phase II conjugation, where glucuronyltransferases or sulfotransferases attach glucuronic acid or sulfate groups to one or both hydroxyl moieties, further increasing water solubility to facilitate urinary excretion.[10]

Spectroscopic Characterization

Definitive structural elucidation and quantification of 4'-Hydroxy-3-phenoxybenzyl alcohol rely on standard spectroscopic techniques. Below are the predicted spectral characteristics based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (δ 6.8-7.5 ppm) but highly informative.

-

Benzylic Protons (-CH₂OH): A singlet at ~δ 4.5-4.7 ppm.

-

Alcohol Proton (-CH₂OH): A broad singlet or triplet (if coupled), variable shift (δ 2-5 ppm), which would exchange with D₂O.

-

Phenolic Proton (-OH): A broad singlet, variable shift (δ 5-9 ppm), which would also exchange with D₂O.

-

Aromatic Protons: The protons on the benzyl ring will appear as complex multiplets. The protons on the newly substituted phenoxy ring will appear as two distinct doublets (an AA'BB' system) due to the para substitution pattern. The electron-donating hydroxyl group will shift these protons upfield compared to the unsubstituted phenoxy ring in the precursor.

-

-

¹³C NMR:

-

Benzylic Carbon (-CH₂OH): ~δ 65 ppm.

-

Aromatic Carbons: A complex set of 10 signals between δ 115-160 ppm. The carbons directly attached to oxygen atoms will be the most downfield (C-O-C ether linkage carbons and C-OH phenolic carbon).

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[11][12]

-

O-H Stretching: A very strong and broad absorption band in the region of 3200-3500 cm⁻¹ is expected, characteristic of hydrogen-bonded hydroxyl groups (both phenolic and alcoholic).

-

Aromatic C-H Stretching: Medium to weak bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretching: Medium bands from the benzylic CH₂ group around 2850-2960 cm⁻¹.

-

Aromatic C=C Stretching: Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Strong bands in the 1000-1250 cm⁻¹ region. The phenolic C-O stretch is expected around 1220 cm⁻¹, while the primary alcohol C-O stretch will appear near 1050 cm⁻¹.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show:

-

Molecular Ion (M⁺): A peak at m/z = 216, corresponding to the molecular weight.

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: Loss of the hydroxymethyl group (-•CH₂OH, 31 Da) or the phenoxy ring is possible. The most prominent fragmentation is often the formation of a stable benzylic cation.

-

Loss of Water: A peak at m/z = 198 (M-18) resulting from the dehydration of the benzyl alcohol moiety is expected.[13]

-

Ether Bond Cleavage: Fragmentation at the ether linkage would yield ions corresponding to the phenoxy (m/z 93) and hydroxylated benzyl fragments.

-

Chemical Synthesis and Experimental Protocols

As a reference standard, 4'-Hydroxy-3-phenoxybenzyl alcohol must be prepared via chemical synthesis. A plausible and efficient laboratory-scale synthesis can be achieved through a protected Williamson ether synthesis.

Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes a three-step process to synthesize the target compound with high purity.

Causality: Direct coupling is challenging due to the two free hydroxyl groups. Therefore, a protection-coupling-deprotection strategy is employed. The phenolic hydroxyl of 4-bromophenol is more acidic and reactive, making it the ideal site for initial protection. A silyl ether (TBDMS) is chosen as the protecting group for its stability under basic coupling conditions and ease of removal.

Step 1: Protection of 4-Bromophenol

-

Dissolve 4-bromophenol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the TBDMS-protected 4-bromophenol.

Step 2: Williamson Ether Synthesis

-

To a flame-dried flask under nitrogen, add anhydrous tetrahydrofuran (THF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Cool to 0 °C and add a solution of 3-hydroxybenzyl alcohol (1.0 eq) in THF dropwise. (Caution: H₂ gas evolution).

-

Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Add the TBDMS-protected 4-bromophenol (1.1 eq) and a catalytic amount of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., L-proline) to facilitate the Ullmann-type coupling of the aryl bromide.

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor by TLC. Upon completion, cool to 0 °C and carefully quench with water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude ether by flash column chromatography.

Step 3: Deprotection

-

Dissolve the purified intermediate from Step 2 in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).

-

Stir at room temperature for 2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Resuspend the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography or recrystallization to yield pure 4'-Hydroxy-3-phenoxybenzyl alcohol.

Self-Validation: Each step requires purification and characterization (e.g., by NMR and MS) to confirm the structure and purity of the intermediate before proceeding, ensuring the integrity of the final product.

Toxicology and Biological Relevance

The study of 4'-Hydroxy-3-phenoxybenzyl alcohol is critical for a complete toxicological profile of pyrethroid insecticides. While parent pyrethroids are primarily neurotoxic, their metabolites are often investigated for different toxicological endpoints.[14] Studies have shown that pyrethroid degradation products, including 3-phenoxybenzyl alcohol and its derivatives, can exhibit endocrine-disrupting activities, sometimes with greater potency than the original insecticide.[5] Furthermore, some metabolites have demonstrated the potential to induce immunotoxic effects in vitro, suggesting that they may contribute to target organ toxicity.[4] A thorough understanding of the chemical properties and biological activity of 4'-Hydroxy-3-phenoxybenzyl alcohol is therefore essential for accurate human health and environmental risk assessments.

Conclusion

4'-Hydroxy-3-phenoxybenzyl alcohol is a key metabolite in the biotransformation of numerous synthetic pyrethroids. Its chemical properties are dictated by the presence of two hydroxyl groups and a diaryl ether structure, rendering it significantly more polar than its metabolic precursors. While specific experimental data on its physicochemical properties are sparse, reliable predictions can be made from structurally similar compounds. Its metabolic formation is well-understood, proceeding via a sequential hydrolysis and oxidation pathway. The ability to chemically synthesize this compound is crucial for its use as an analytical standard in toxicological and environmental studies. Given that pyrethroid metabolites can possess unique biological activities, continued investigation into the properties and effects of 4'-Hydroxy-3-phenoxybenzyl alcohol is vital for ensuring the comprehensive safety evaluation of this important class of insecticides.

References

-

Kaneko, H. (2010). Pyrethroids: Mammalian Metabolism and Toxicity. Journal of Agricultural and Food Chemistry. [Link]

-

Sinha, C., et al. (2015). Synthetic Pyrethroids: Toxicity and Metabolism. IOSR Journal of Environmental Science, Toxicology and Food Technology. [Link]

- Bradbury, S. P., & Coats, J. R. (1989). Comparative Toxicology of the Pyrethroid Insecticides.

-

Wang, X., et al. (2010). Immunotoxicity of pyrethroid metabolites in an in vitro model. Environmental Toxicology and Chemistry. [Link]

-

McCarthy, A., et al. (2006). Metabolism and environmental degradation of pyrethroid insecticides produce compounds with endocrine activities. Environmental Toxicology and Chemistry. [Link]

-

Eawag. (2011). Permethrin Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

- Glickman, A. H., & Casida, J. E. (1982). Species and structural variations affecting pyrethroid neurotoxicity.

-

FAO/WHO. (1981). Permethrin (Pesticide residues in food: 1981 evaluations). Inchem.org. [Link]

-

PubChem. (n.d.). 4-Hydroxybenzyl alcohol. National Center for Biotechnology Information. [Link]

- Leng, G., et al. (2005). The metabolism of pyrethroids in humans. Toxicology Letters.

-

PubChem. (n.d.). 3-Phenoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

-

Lee, C. H., & Lee, J. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry. [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

-

LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 557. Permethrin (Pesticide residues in food: 1981 evaluations) [inchem.org]

- 7. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Phenoxybenzyl alcohol | C13H12O2 | CID 26295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Permethrin Degradation Pathway [eawag-bbd.ethz.ch]

- 10. Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

4'-Hydroxy-3-phenoxybenzyl Alcohol CAS number

An In-depth Technical Guide to 4'-Hydroxy-3-phenoxybenzyl Alcohol

This guide provides a comprehensive technical overview of 4'-Hydroxy-3-phenoxybenzyl alcohol, a significant metabolite of synthetic pyrethroid insecticides. Tailored for researchers, scientists, and professionals in drug development and toxicology, this document delves into the compound's core characteristics, synthesis, metabolic pathways, analytical quantification, and toxicological relevance. The structure is designed to offer a logical and in-depth exploration of the subject, grounded in established scientific principles and methodologies.

Introduction and Core Characteristics

4'-Hydroxy-3-phenoxybenzyl alcohol (CAS Number: 63987-19-9 ) is a crucial analytical target for assessing exposure to a widely used class of insecticides known as pyrethroids.[1] Synthetic pyrethroids are mainstays in agriculture and public health for pest control due to their high efficacy against insects and relatively low toxicity to mammals.[2][3] Understanding the metabolism of these compounds is paramount for toxicological risk assessment, and 4'-Hydroxy-3-phenoxybenzyl alcohol serves as a key biomarker in this context.

This molecule, also known as 3-(4-Hydroxyphenoxy)benzenemethanol, is formed in mammals following the enzymatic degradation of parent pyrethroid esters.[1][2] Its detection and quantification in biological matrices, such as urine, provide a reliable measure of integrated exposure to a variety of pyrethroids that share the 3-phenoxybenzyl alcohol moiety.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of any scientific investigation. The key physicochemical data for 4'-Hydroxy-3-phenoxybenzyl alcohol are summarized below.

| Property | Value | Source |

| CAS Number | 63987-19-9 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| Alternate Name | 3-(4-Hydroxyphenoxy)benzenemethanol | [1] |

| Purity (Typical) | ≥98% | [1] |

Metabolic Genesis: The Journey from Pyrethroid to Metabolite

The formation of 4'-Hydroxy-3-phenoxybenzyl alcohol is a multi-step process rooted in the mammalian metabolism of pyrethroids. The primary pathway involves two key enzymatic transformations: ester hydrolysis and subsequent aromatic hydroxylation.

Pillar of Expertise: The causality behind this metabolic sequence is driven by the body's detoxification system. The initial ester cleavage is a phase I detoxification reaction designed to increase the polarity of the lipophilic parent pyrethroid, facilitating its excretion. The subsequent hydroxylation further enhances water solubility.

Metabolic Pathway Visualization

The following diagram illustrates the generalized metabolic pathway from a generic Type I pyrethroid (e.g., Permethrin) to 4'-Hydroxy-3-phenoxybenzyl alcohol.

Caption: Metabolic conversion of pyrethroids to 4'-Hydroxy-3-phenoxybenzyl alcohol.

Step-by-Step Metabolic Process:

-

Ester Hydrolysis: The process begins with the cleavage of the central ester bond of the parent pyrethroid molecule. This reaction is primarily catalyzed by carboxylesterases found in the liver and blood plasma. This hydrolysis yields two primary metabolites: a carboxylic acid (e.g., chrysanthemic acid) and an alcohol, which for many common pyrethroids is 3-phenoxybenzyl alcohol (3-PBA).[2]

-

Aromatic Hydroxylation: The intermediate metabolite, 3-PBA, then undergoes further Phase I metabolism. Cytochrome P450 enzymes, a superfamily of monooxygenases, catalyze the hydroxylation of the phenoxy group's aromatic ring, specifically at the para-position (4'-position), to form 4'-Hydroxy-3-phenoxybenzyl alcohol.[2]

-

Phase II Conjugation: To complete the detoxification and prepare for excretion, the hydroxylated metabolite undergoes Phase II conjugation. Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach polar moieties like glucuronic acid or sulfate to the hydroxyl group. This increases the molecule's water solubility, facilitating its elimination from the body via urine.

Proposed Synthesis of 4'-Hydroxy-3-phenoxybenzyl Alcohol

While 4'-Hydroxy-3-phenoxybenzyl alcohol is primarily of interest as a metabolite, a reliable synthetic source is essential for its use as an analytical standard in research and clinical settings. The following outlines a logical and robust synthetic approach based on established organic chemistry principles, starting from the commercially available 3-phenoxybenzyl alcohol.

Trustworthiness through Self-Validation: The proposed protocol incorporates purification and analytical steps (TLC, NMR, and MS) at each critical stage to validate the identity and purity of intermediates and the final product, ensuring a self-validating workflow.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4'-Hydroxy-3-phenoxybenzyl alcohol.

Detailed Experimental Protocol

Objective: To synthesize 4'-Hydroxy-3-phenoxybenzyl alcohol from 3-phenoxybenzyl alcohol.

Materials:

-

3-Phenoxybenzyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrobenzene (as an electrophilic oxygen source)

-

Tetrabutylammonium fluoride (TBAF)

-

Silica gel for column chromatography

-

Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Methodology:

-

Step 1: Protection of the Benzylic Alcohol

-

Rationale: The benzylic alcohol is reactive and would interfere with the subsequent ortho-metalation step. Protecting it as a silyl ether masks its reactivity.

-

Procedure:

-

Dissolve 3-phenoxybenzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the TBDMS-protected alcohol.

-

Validation: Confirm the structure of the protected intermediate using ¹H NMR spectroscopy.

-

-

-

Step 2: Directed Aromatic Hydroxylation

-

Rationale: The phenoxy ether oxygen can direct metallation to the ortho position (which corresponds to the 4'-position of the final product). The resulting organolithium species can then react with an electrophilic oxygen source.

-

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) and stir for 2 hours at -78 °C to allow for complete metalation.

-

In a separate flask, prepare a solution of nitrobenzene (1.2 eq) in anhydrous THF.

-

Add the nitrobenzene solution dropwise to the organolithium solution at -78 °C.

-

After the addition is complete, stir for an additional 3 hours at -78 °C.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Warm to room temperature and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Validation: Use Mass Spectrometry (MS) to confirm the addition of a hydroxyl group to the intermediate.

-

-

-

Step 3: Deprotection and Final Purification

-

Rationale: The silyl protecting group must be removed to yield the final product. TBAF is a standard reagent for this purpose.

-

Procedure:

-

Dissolve the crude hydroxylated intermediate from the previous step in THF.

-

Add TBAF (1.0 M solution in THF, 1.5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once complete, concentrate the reaction mixture.

-

Purify the residue using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the final product.

-

Validation: Confirm the structure and assess the purity of the final 4'-Hydroxy-3-phenoxybenzyl alcohol using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be quantified using HPLC with a UV detector.

-

-

Analytical Methodology for Quantification in Biological Matrices

The gold standard for quantifying low-level metabolites like 4'-Hydroxy-3-phenoxybenzyl alcohol in complex biological samples (e.g., urine) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Expertise in Practice: The choice of LC-MS/MS is dictated by its superior sensitivity and selectivity. The chromatographic separation (LC) isolates the analyte from matrix interferences, while the tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification based on specific precursor-to-product ion transitions.

Analytical Workflow Diagram

Caption: Workflow for quantifying 4'-Hydroxy-3-phenoxybenzyl alcohol in urine.

Step-by-Step Analytical Protocol

Objective: To quantify total (free and conjugated) 4'-Hydroxy-3-phenoxybenzyl alcohol in human urine.

Materials and Equipment:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase HPLC column

-

Solid Phase Extraction (SPE) cartridges

-

β-glucuronidase/arylsulfatase enzyme from Helix pomatia

-

Certified analytical standard of 4'-Hydroxy-3-phenoxybenzyl alcohol

-

Isotope-labeled internal standard (e.g., ¹³C₆-4'-Hydroxy-3-phenoxybenzyl alcohol)

-

Formic acid, acetonitrile, methanol (LC-MS grade)

Methodology:

-

Sample Preparation:

-

Rationale: Urinary metabolites are often conjugated. Enzymatic hydrolysis is required to cleave the glucuronide and sulfate moieties, allowing for the measurement of the total amount of the metabolite. An internal standard is added at the beginning to correct for analyte loss during sample processing and for matrix effects during ionization.

-

Procedure:

-

Pipette 1 mL of urine into a glass tube.

-

Add 50 µL of the internal standard solution.

-

Add 500 µL of acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

-

Vortex briefly and incubate at 37 °C for at least 4 hours (or overnight).

-

After incubation, cool the samples and acidify with 50 µL of formic acid.

-

-

-

Solid Phase Extraction (SPE):

-

Rationale: SPE is a critical cleanup step to remove salts, pigments, and other interferences from the urine matrix that could suppress the analyte signal in the mass spectrometer. It also serves to concentrate the analyte, improving detection limits.

-

Procedure:

-

Condition an SPE cartridge (e.g., a polymeric reverse-phase sorbent) with methanol followed by deionized water.

-

Load the entire hydrolyzed sample onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Dry the cartridge under vacuum.

-

Elute the analyte and internal standard with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

-

-

-

LC-MS/MS Analysis:

-

Rationale: Chromatographic separation on a C18 column separates the analyte from isomers and other remaining matrix components. Detection by MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

-

Procedure:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatography: Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard to ensure confident identification and quantification. (e.g., for [M-H]⁻).

-

-

-

Quantification:

-

Rationale: A calibration curve, prepared by analyzing standards of known concentrations, is used to relate the instrument response to the analyte concentration.

-

Procedure:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Calculate the concentration of the analyte in the unknown samples by interpolating their area ratios from the calibration curve.

-

-

Toxicological Significance and Applications

The study of 4'-Hydroxy-3-phenoxybenzyl alcohol is primarily driven by its role as a biomarker for human exposure to pyrethroids. Its presence and concentration in urine are directly correlated with the absorbed dose of the parent insecticides.

-

Biomonitoring: Public health agencies and researchers use measurements of this and other pyrethroid metabolites in large-scale population studies (e.g., NHANES in the United States) to assess background exposure levels in the general population and identify highly exposed subgroups.

-

Toxicological Research: While the parent pyrethroids are known neurotoxicants, the toxicological profiles of their metabolites are also of interest. Some studies have investigated the potential for pyrethroid metabolites to have endocrine-disrupting effects, although studies on 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol have shown no significant estrogenic activity in mammalian systems.[2] Further research is needed to fully characterize the biological activity of hydroxylated metabolites like 4'-Hydroxy-3-phenoxybenzyl alcohol.

-

Drug Development: In the context of developing new, safer insecticides, understanding metabolic pathways is crucial. Designing molecules that are rapidly metabolized to inactive and non-toxic products is a key strategy in modern pesticide development.

References

-

McCarthy, A., et al. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Toxicology, 267(1-3), 1-7. [Link]

-

Yan, S., et al. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]

-

Yan, S., et al. (2025). The Synthesis of Pyrethroids. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Hydroxy-3-phenoxybenzyl Alcohol: Synthesis, Metabolism, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-3-phenoxybenzyl alcohol, a significant metabolite of widely used pyrethroid insecticides, is a molecule of increasing interest in the fields of toxicology, pharmacology, and drug development. With a molecular weight of 216.23 g/mol and the chemical formula C₁₃H₁₂O₃, its structure combines a benzyl alcohol core with a phenoxy ether linkage and a hydroxyl group, bestowing it with unique physicochemical properties and potential biological activities.[1] This guide provides a comprehensive overview of 4'-Hydroxy-3-phenoxybenzyl alcohol, including a detailed theoretical synthesis protocol, its metabolic formation from parent pyrethroids, and an exploration of its potential biological significance, drawing parallels with structurally similar compounds. Furthermore, this document outlines a robust analytical methodology for its detection and quantification in biological matrices, providing a critical tool for researchers in the field.

Introduction

Pyrethroid insecticides are a major class of neurotoxic pesticides used extensively in agriculture and public health. Their metabolism in mammals and other organisms is a crucial determinant of their toxicity and environmental fate. A key metabolic pathway involves the hydrolysis of the ester linkage in pyrethroids, leading to the formation of 3-phenoxybenzyl alcohol, which can be further metabolized. 4'-Hydroxy-3-phenoxybenzyl alcohol is a product of this subsequent metabolism, specifically through hydroxylation of the phenoxy group. Understanding the properties and biological interactions of this metabolite is paramount for a comprehensive assessment of pyrethroid safety and for exploring its potential as a bioactive molecule. This guide serves as a technical resource for professionals engaged in research and development involving this important compound.

Physicochemical Properties

A clear understanding of the fundamental properties of 4'-Hydroxy-3-phenoxybenzyl alcohol is essential for its study and application.

| Property | Value | Source |

| Molecular Weight | 216.23 g/mol | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| CAS Number | 63987-19-9 | [1] |

| Alternate Name | 3-(4-Hydroxyphenoxy)benzenemethanol | [1] |

| Purity (typical) | ≥98% | [1] |

Synthesis of 4'-Hydroxy-3-phenoxybenzyl Alcohol: A Detailed Protocol

While 4'-Hydroxy-3-phenoxybenzyl alcohol is commercially available, an in-house synthesis may be required for specific research applications, such as isotopic labeling. The following is a detailed, theoretical protocol for its synthesis based on established organic chemistry principles, primarily the Ullmann condensation for the formation of the diaryl ether bond.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 4'-Hydroxy-3-phenoxybenzyl alcohol.

Experimental Protocol

Materials:

-

3-Bromobenzyl alcohol

-

Hydroquinone

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl), 1 M solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzyl alcohol (1.0 eq), hydroquinone (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromobenzyl alcohol.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Carefully add 1 M HCl solution to neutralize the excess potassium carbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 4'-Hydroxy-3-phenoxybenzyl alcohol.

Metabolic Pathway: Formation from Pyrethroids

4'-Hydroxy-3-phenoxybenzyl alcohol is a downstream metabolite of many pyrethroid insecticides. The primary metabolic transformation is the cleavage of the ester bond, a reaction often catalyzed by carboxylesterases in mammals.[2]

Diagram of Pyrethroid Metabolism

Caption: Metabolic pathway of pyrethroids leading to 4'-Hydroxy-3-phenoxybenzyl alcohol.

The initial hydrolysis of the pyrethroid ester yields 3-phenoxybenzyl alcohol and a corresponding carboxylic acid. 3-Phenoxybenzyl alcohol can then undergo two primary metabolic routes: oxidation of the alcohol moiety to form 3-phenoxybenzoic acid, or hydroxylation of the aromatic ring.[2] The formation of 4'-Hydroxy-3-phenoxybenzyl alcohol occurs through the latter pathway, catalyzed by cytochrome P450 enzymes. Further oxidation of the alcohol group of 4'-Hydroxy-3-phenoxybenzyl alcohol can lead to the formation of 4'-Hydroxy-3-phenoxybenzoic acid.

Biological Significance and Potential Applications

While direct toxicological and pharmacological data for 4'-Hydroxy-3-phenoxybenzyl alcohol are limited, the biological activities of its structural analogs provide valuable insights into its potential effects.

The closely related compound, 4-hydroxybenzyl alcohol (HBA) , has been shown to possess a range of pharmacological activities, including:

-

Anti-angiogenic effects: HBA has demonstrated significant inhibition of angiogenesis in the chick chorioallantoic membrane (CAM) assay.[3]

-

Anti-inflammatory properties: It exhibits anti-inflammatory activity in various animal models.[3]

-

Anti-nociceptive (pain-relieving) activity: HBA has shown effectiveness in reducing pain in acetic acid-induced writhing tests in mice.[3]

-

Amelioration of Oxidative Stress: Studies have indicated that HBA can protect against oxidative stress-induced cellular damage.

The presence of the phenoxy group in 4'-Hydroxy-3-phenoxybenzyl alcohol may modulate these activities. The increased lipophilicity could enhance membrane permeability and alter interactions with biological targets. Furthermore, the metabolism of pyrethroids to hydroxylated derivatives is a critical area of study in toxicology. For instance, the related metabolite 3-phenoxybenzyl alcohol has been reported to exhibit estrogenic and antiandrogenic activity.[2] Therefore, a thorough investigation into the endocrine-disrupting potential of 4'-Hydroxy-3-phenoxybenzyl alcohol is warranted.

Analytical Methodology: Quantification in Biological Samples

Accurate and sensitive quantification of 4'-Hydroxy-3-phenoxybenzyl alcohol in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic and toxicological studies. The following protocol outlines a robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram of the Analytical Workflow

Caption: Workflow for the quantification of 4'-Hydroxy-3-phenoxybenzyl alcohol in biological samples.

Experimental Protocol

Materials and Reagents:

-

Biological matrix (e.g., plasma, urine)

-

4'-Hydroxy-3-phenoxybenzyl alcohol analytical standard

-

Internal standard (e.g., isotopically labeled 4'-Hydroxy-3-phenoxybenzyl alcohol)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

Procedure:

-

Sample Preparation:

-

To 100 µL of the biological sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4'-Hydroxy-3-phenoxybenzyl alcohol and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Quantify the concentration of 4'-Hydroxy-3-phenoxybenzyl alcohol in the unknown samples using the calibration curve.

-

Conclusion and Future Directions

4'-Hydroxy-3-phenoxybenzyl alcohol is a key metabolite in the biotransformation of pyrethroid insecticides. Its synthesis, while not widely reported, can be achieved through established chemical reactions like the Ullmann condensation. The biological activity of this compound remains an area ripe for investigation. Given the known pharmacological effects of its structural analog, 4-hydroxybenzyl alcohol, and the endocrine-disrupting potential of other pyrethroid metabolites, future research should focus on elucidating the specific toxicological and pharmacological profiles of 4'-Hydroxy-3-phenoxybenzyl alcohol. The analytical methods outlined in this guide provide the necessary tools for such investigations, which will be crucial for a more complete understanding of pyrethroid safety and for the potential discovery of novel bioactive compounds.

References

-

PubMed. (n.d.). Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol. Retrieved from [Link]

-

PubMed. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4'-Hydroxy-3-phenoxybenzyl Alcohol: Structure, Synthesis, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of 4'-Hydroxy-3-phenoxybenzyl Alcohol. The content herein is synthesized from established scientific principles and available data on related compounds, aiming to deliver a scientifically robust resource for researchers in toxicology, drug metabolism, and analytical chemistry. Given the limited direct research on this specific metabolite, this guide combines established knowledge with reasoned scientific extrapolation to provide actionable insights and methodologies. Every effort has been made to ground the information in authoritative sources, ensuring a self-validating framework for the protocols and claims presented.

Introduction and Toxicological Significance

4'-Hydroxy-3-phenoxybenzyl alcohol is a secondary metabolite of various synthetic pyrethroid insecticides.[1] Pyrethroids are a major class of insecticides used globally in agriculture and public health, and understanding their metabolic fate is crucial for assessing their toxicological impact on non-target organisms, including humans. The parent compound, 3-phenoxybenzyl alcohol, is a primary metabolite formed by the ester hydrolysis of numerous pyrethroids such as permethrin, cypermethrin, and deltamethrin.[2] Subsequent hydroxylation of 3-phenoxybenzyl alcohol leads to the formation of 4'-Hydroxy-3-phenoxybenzyl alcohol. The presence of this and other metabolites in biological samples can serve as a biomarker for pyrethroid exposure.[3][4][5][6]

The study of pyrethroid metabolites is critical as they may possess their own intrinsic biological activity and toxicity. While some metabolites are part of a detoxification pathway, others may exhibit endocrine-disrupting or other adverse effects.[2] Therefore, a thorough understanding of the chemical properties, metabolic pathways, and analytical methods for specific metabolites like 4'-Hydroxy-3-phenoxybenzyl alcohol is essential for comprehensive risk assessment.

Chemical Structure and Physicochemical Properties

Chemical Identity:

| Parameter | Value | Source |

| CAS Number | 63987-19-9 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| IUPAC Name | (4-hydroxy-3-phenoxyphenyl)methanol | Inferred |

| Alternate Names | 3-(4-Hydroxyphenoxy)benzenemethanol | [1] |

Structural Representation:

Caption: Chemical structure of 4'-Hydroxy-3-phenoxybenzyl Alcohol.

Predicted Physicochemical Properties:

Due to the lack of experimentally determined data for 4'-Hydroxy-3-phenoxybenzyl alcohol, its physicochemical properties are predicted based on its structure and comparison to similar compounds like 3-phenoxybenzyl alcohol and vanillyl alcohol.

| Property | Predicted Value | Basis of Prediction |

| Melting Point (°C) | 120-140 | Higher than 3-phenoxybenzyl alcohol due to the additional hydroxyl group allowing for stronger intermolecular hydrogen bonding. |

| Boiling Point (°C) | > 300 | High boiling point expected due to the molecular weight and polar functional groups. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.0 | The presence of an additional hydroxyl group will decrease the LogP compared to 3-phenoxybenzyl alcohol, increasing its water solubility. |

| Water Solubility | Moderately soluble | The hydroxyl and alcohol functional groups will contribute to water solubility, while the two phenyl rings will limit it. |

| pKa | ~10 | The phenolic hydroxyl group is expected to have a pKa in the typical range for phenols. |

Proposed Synthesis Pathway

Proposed Retrosynthetic Analysis:

A logical disconnection approach points to 3-hydroxybenzyl alcohol and a protected 4-halophenol as key starting materials.

Caption: Retrosynthetic analysis for 4'-Hydroxy-3-phenoxybenzyl Alcohol.

Step-by-Step Proposed Synthesis Protocol:

-

Protection of 4-Bromophenol:

-

Rationale: The hydroxyl group of 4-bromophenol needs to be protected to prevent it from reacting during the subsequent ether formation. A common protecting group for phenols is the benzyl ether.

-

Procedure:

-

Dissolve 4-bromophenol in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate (K₂CO₃), to deprotonate the phenol.

-

Add benzyl bromide and heat the reaction mixture to facilitate the Sₙ2 reaction, forming 1-bromo-4-(benzyloxy)benzene.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

-

-

-

Ullmann Condensation:

-

Rationale: The Ullmann condensation is a classic method for forming diphenyl ethers, particularly when one of the aryl halides is activated.

-

Procedure:

-

In a reaction vessel, combine 3-hydroxybenzyl alcohol, the protected 1-bromo-4-(benzyloxy)benzene, a copper catalyst (e.g., copper(I) iodide), and a high-boiling point solvent like DMF or pyridine.

-

Add a base such as potassium carbonate or cesium carbonate.

-

Heat the mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction for the formation of the diphenyl ether product.

-

After the reaction is complete, cool the mixture and perform a workup to remove the catalyst and solvent.

-

Purify the resulting protected 4'-(benzyloxy)-3-phenoxybenzyl alcohol by column chromatography.

-

-

-

Deprotection:

-

Rationale: The final step is to remove the benzyl protecting group to yield the target molecule.

-

Procedure:

-

Dissolve the protected diphenyl ether in a suitable solvent like ethanol or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis).

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst and evaporate the solvent to obtain the final product, 4'-Hydroxy-3-phenoxybenzyl alcohol.

-

The final product can be further purified by recrystallization or chromatography.

-

-

Metabolic Pathway

4'-Hydroxy-3-phenoxybenzyl alcohol is a product of phase I metabolism of various pyrethroid insecticides. The metabolic pathway involves two key enzymatic steps.

Metabolic Formation Pathway:

Caption: Metabolic pathway leading to the formation of 4'-Hydroxy-3-phenoxybenzyl Alcohol.

Detailed Enzymatic Reactions:

-

Step 1: Ester Hydrolysis: The initial step in the metabolism of many pyrethroids is the cleavage of the ester bond by carboxylesterases, primarily in the liver.[2] This reaction yields 3-phenoxybenzyl alcohol and a cyclopropane carboxylic acid derivative.

-

Step 2: Aromatic Hydroxylation: 3-Phenoxybenzyl alcohol then undergoes aromatic hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This oxidation reaction introduces a hydroxyl group onto the phenoxy ring, typically at the para position (4'-position), resulting in the formation of 4'-Hydroxy-3-phenoxybenzyl alcohol.

-

Step 3: Phase II Conjugation: Like other xenobiotics with hydroxyl groups, 4'-Hydroxy-3-phenoxybenzyl alcohol is expected to undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), add polar moieties (glucuronic acid or sulfate) to the hydroxyl groups. This increases the water solubility of the metabolite, facilitating its excretion from the body, primarily in the urine.[2]

Analytical Methodologies

The detection and quantification of 4'-Hydroxy-3-phenoxybenzyl alcohol in biological and environmental matrices require sensitive and specific analytical methods. While a validated method specifically for this compound is not widely published, a robust analytical workflow can be developed based on established methods for other pyrethroid metabolites.[3][4][5][6][7]

Proposed Analytical Workflow:

Caption: Proposed analytical workflow for the determination of 4'-Hydroxy-3-phenoxybenzyl Alcohol.

Detailed Experimental Protocols:

A. Sample Preparation:

-

Enzymatic Hydrolysis of Conjugates:

-

Rationale: In biological samples, a significant portion of hydroxylated metabolites exists as glucuronide or sulfate conjugates. To measure the total concentration, these conjugates must be cleaved to release the free metabolite.

-

Protocol:

-

To 1 mL of urine or plasma, add a suitable buffer (e.g., acetate buffer, pH 5.0).

-

Add a solution of β-glucuronidase/arylsulfatase.

-

Incubate the mixture at 37°C for a sufficient time (e.g., 4-16 hours) to ensure complete hydrolysis.

-

-

-

Extraction:

-

Rationale: To isolate the analyte from the complex biological matrix and concentrate it for analysis.

-

Solid-Phase Extraction (SPE) Protocol (Recommended):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the analyte with a stronger organic solvent (e.g., ethyl acetate or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

-

-

Liquid-Liquid Extraction (LLE) Protocol:

-

Acidify the hydrolyzed sample with a suitable acid (e.g., HCl).

-

Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and diethyl ether).

-

Vortex the mixture vigorously and then centrifuge to separate the layers.

-

Collect the organic layer and repeat the extraction process.

-

Combine the organic extracts, evaporate to dryness, and reconstitute.

-

-

-

Derivatization (for GC-MS analysis):

-

Rationale: To increase the volatility and thermal stability of the analyte for gas chromatography. The hydroxyl groups of 4'-Hydroxy-3-phenoxybenzyl alcohol are polar and require derivatization.

-

Protocol (Silylation):

-

To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-80°C for 30-60 minutes.

-

The derivatized sample is then ready for GC-MS injection.

-

-

B. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Rationale: Provides excellent separation and sensitive detection, especially when operated in selected ion monitoring (SIM) mode.

-

Typical Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless mode.

-

Temperature Program: A gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C).

-

Ionization: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Rationale: Offers high selectivity and sensitivity without the need for derivatization, making it a powerful tool for analyzing polar metabolites.

-

Typical Parameters:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.

-

Ionization: Electrospray Ionization (ESI) in negative or positive mode.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for high selectivity and quantification.

-

-

Biological Activity and Toxicology

There is a significant lack of direct research on the biological activity and toxicological profile of 4'-Hydroxy-3-phenoxybenzyl alcohol. Therefore, its potential effects are largely inferred from studies on its parent compound, 3-phenoxybenzyl alcohol, and other pyrethroid metabolites.

Inferred Biological Activity:

-

Endocrine Disruption: Some pyrethroids and their metabolites have been investigated for potential endocrine-disrupting effects. For instance, in vitro studies on 3-phenoxybenzyl alcohol have explored its potential to interact with estrogen receptors, although the results have been inconclusive in mammalian cell systems.[2] It is plausible that 4'-Hydroxy-3-phenoxybenzyl alcohol could also interact with nuclear receptors, but this requires experimental verification.

Toxicological Considerations:

-

General Toxicity: The hydroxylation and subsequent conjugation of 3-phenoxybenzyl alcohol are generally considered detoxification steps, leading to more polar and readily excretable compounds. This suggests that 4'-Hydroxy-3-phenoxybenzyl alcohol may be less toxic than its parent pyrethroid. However, without specific toxicological data, this remains an assumption.

-

Need for Further Research: The potential for immunotoxicity, neurotoxicity, or other adverse effects of this specific metabolite has not been thoroughly evaluated.[8][9] Future research should focus on in vitro and in vivo studies to determine the toxicological profile of 4'-Hydroxy-3-phenoxybenzyl alcohol to better understand the overall risk associated with pyrethroid exposure.

Conclusion and Future Directions

4'-Hydroxy-3-phenoxybenzyl alcohol is a key metabolite in the biotransformation of numerous pyrethroid insecticides. While its role as a biomarker of exposure is evident, a significant knowledge gap exists regarding its specific chemical properties, biological activities, and toxicological profile. This guide has provided a comprehensive overview based on available information and sound scientific principles, including a proposed synthetic route and a detailed analytical workflow.

Future research should prioritize the following:

-

Chemical Synthesis and Characterization: The development and publication of a validated synthetic method for 4'-Hydroxy-3-phenoxybenzyl alcohol are crucial for obtaining a pure analytical standard. This will enable the accurate determination of its physicochemical properties and its use in toxicological studies.

-

Toxicological Evaluation: In vitro and in vivo studies are needed to assess the potential endocrine-disrupting, neurotoxic, and immunotoxic effects of this metabolite.

-

Metabolic Studies: Further investigation into the specific CYP isoforms responsible for its formation and the kinetics of its metabolism and excretion will provide a more complete picture of pyrethroid toxicokinetics.

By addressing these research gaps, the scientific community can achieve a more comprehensive understanding of the human health risks associated with exposure to pyrethroid insecticides.

References

-

ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

ANALYTICAL METHODS. (n.d.). Retrieved January 12, 2026, from [Link]

-

Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Analytical Method for Pyrethroid Metabolites in Urine of the Non-Occupationally Exposed Population by Gas Chromatography/Mass Spectrometry - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of substituted diphenyl ethers - ElectronicsAndBooks. (n.d.). Retrieved January 12, 2026, from [Link]

-

Analysis and evaluation of pyrethroid exposure in human population based on biological monitoring of urinary pyrethroid metabolites - J-Stage. (n.d.). Retrieved January 12, 2026, from [Link]

-

Immunotoxicity of pyrethroid metabolites in an in vitro model. (2010, July 9). Retrieved January 12, 2026, from [Link]

-

The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions | ACS Omega - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Analytical Method for Pyrethroid Metabolites in Urine of the Non-Occupationally Exposed Population by Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis and evaluation of pyrethroid exposure in human population based on biological monitoring of urinary pyrethroid metabolites [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Estrogenic Activity of 4'-Hydroxy-3-phenoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the estrogenic activity of 4'-Hydroxy-3-phenoxybenzyl alcohol, a significant metabolite of widely used pyrethroid insecticides. Synthesizing current research, this document delves into the mechanistic underpinnings of its endocrine-disrupting potential, outlines robust methodologies for its assessment, and discusses the implications for toxicology and drug development. While evidence from in vitro yeast-based assays confirms its estrogenic properties, this guide highlights the critical need for further investigation in mammalian systems to fully characterize its risk profile. We present detailed experimental protocols and explore the structure-activity relationships that govern the estrogenicity of this and related phenolic compounds.

Introduction: The Emergence of a Metabolite of Concern

Pyrethroid insecticides are a cornerstone of modern agriculture and public health, valued for their high efficacy against insects and relatively low mammalian toxicity. However, their metabolic fate within biological systems and the environment leads to the formation of various breakdown products, some of which possess unintended biological activity. 4'-Hydroxy-3-phenoxybenzyl alcohol has emerged as a metabolite of interest due to its structural similarity to endogenous estrogens and its demonstrated estrogenic activity in sensitive screening assays. As a hydroxylated derivative of the common pyrethroid metabolite 3-phenoxybenzyl alcohol, its potential to interact with the endocrine system warrants rigorous scientific investigation.

This guide serves as a technical resource for researchers, providing an in-depth exploration of the estrogenic activity of 4'-Hydroxy-3-phenoxybenzyl alcohol. We will examine its metabolic origins, the molecular mechanisms of its estrogenic action, and the diverse assay systems used to quantify its potency. A critical analysis of the existing data, including a notable discrepancy between yeast and mammalian assay results for related compounds, will be presented to offer a nuanced understanding of the current state of knowledge and to guide future research priorities.

Metabolic Genesis: From Pyrethroid to Active Metabolite

The formation of 4'-Hydroxy-3-phenoxybenzyl alcohol is a direct consequence of the mammalian metabolism of several common pyrethroid insecticides, such as permethrin and cypermethrin. The metabolic pathway primarily involves two key phases:

-

Phase I Metabolism: The initial and most critical step is the hydrolysis of the ester bond in the parent pyrethroid, a reaction catalyzed by carboxylesterases predominantly in the liver. This cleavage yields a carboxylic acid moiety and an alcohol moiety. For many pyrethroids, this alcohol is 3-phenoxybenzyl alcohol. Subsequently, cytochrome P450 enzymes can hydroxylate the phenoxy ring, leading to the formation of 4'-Hydroxy-3-phenoxybenzyl alcohol.[1][2]

-

Phase II Metabolism: Following hydroxylation, the metabolite can undergo conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate its excretion from the body.[2]

The efficiency of these metabolic conversions determines the internal dose and potential bioactivity of 4'-Hydroxy-3-phenoxybenzyl alcohol.

Figure 1: Simplified metabolic pathway of pyrethroids to 4'-Hydroxy-3-phenoxybenzyl alcohol.

Mechanism of Estrogenic Action: Interaction with Estrogen Receptors

The primary mechanism by which xenoestrogens like 4'-Hydroxy-3-phenoxybenzyl alcohol exert their effects is through interaction with estrogen receptors (ERs), particularly ERα and ERβ. These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. The phenolic hydroxyl group is a key structural feature that often facilitates binding to the ligand-binding pocket of ERs, mimicking the action of the natural hormone, 17β-estradiol.

Upon binding, the receptor undergoes a conformational change, leading to its dimerization and subsequent translocation to the nucleus. The activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a cascade of cellular events, including cell proliferation, which is a hallmark of estrogenic action.

Figure 2: Generalized signaling pathway for estrogen receptor activation by a xenoestrogen.

Assessing Estrogenic Activity: A Multi-Tiered Approach

A comprehensive evaluation of a compound's estrogenic activity requires a battery of assays that probe different levels of biological organization. This multi-tiered approach provides a weight of evidence for decision-making.

In Vitro Assays: From Receptor Binding to Gene Activation

In vitro assays are essential for initial screening and mechanistic studies. They offer high throughput and a controlled environment to dissect specific molecular interactions.

-

Estrogen Receptor Competitive Binding Assays: These assays directly measure the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to isolated ERα or ERβ. The output is typically the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding), from which the relative binding affinity (RBA) can be calculated. While this assay confirms a direct interaction with the receptor, it does not distinguish between agonists and antagonists.

-

Reporter Gene Assays: These assays are a cornerstone for screening potential endocrine disruptors. They utilize cell lines (e.g., yeast or human cells) that have been genetically engineered to contain an estrogen receptor and a reporter gene (such as luciferase or β-galactosidase) under the control of EREs. Binding of an estrogenic compound to the receptor triggers the expression of the reporter gene, which produces a measurable signal (e.g., light or a color change).

-

Yeast Estrogen Screen (YES): This assay is widely used due to its simplicity and low cost. A key study demonstrated that 4'-Hydroxy-3-phenoxybenzyl alcohol is estrogenic in a recombinant yeast assay expressing the human estrogen receptor.[1]

-

ER-CALUX (Chemically Activated Luciferase Expression): This assay uses a human cell line (e.g., U2OS) and is often considered to have higher physiological relevance than yeast-based assays.

-

-

Cell Proliferation Assays (E-SCREEN): This assay uses an estrogen-dependent cell line, most commonly the human breast cancer cell line MCF-7. Estrogenic compounds will stimulate the proliferation of these cells, which can be quantified by measuring an increase in cell number or metabolic activity. This assay provides a functional measure of estrogenic activity at the cellular level.

In Vivo Assays: Assessing Effects in a Whole Organism

In vivo assays are critical for understanding the effects of a compound in a complex biological system, which includes absorption, distribution, metabolism, and excretion (ADME) processes.

-

Uterotrophic Assay: This is the gold-standard in vivo assay for assessing estrogenic activity. It is typically performed in immature or ovariectomized female rodents. An increase in uterine weight (uterotrophic response) following exposure to a test compound is a classic indicator of estrogenic action. Notably, a study on 3-phenoxybenzyl alcohol (the non-hydroxylated analog of our target compound) found no uterotrophic effect in rats, highlighting a potential discrepancy between in vitro yeast assays and in vivo mammalian responses for this class of compounds.[2]

Current State of Evidence for 4'-Hydroxy-3-phenoxybenzyl Alcohol

The available scientific literature provides a foundational but incomplete picture of the estrogenic activity of 4'-Hydroxy-3-phenoxybenzyl alcohol.

| Assay Type | Compound | Result | Potency | Reference |

| Recombinant Yeast Assay (YES) | 4'-Hydroxy-3-phenoxybenzyl Alcohol | Estrogenic | ~10⁵-fold less potent than 17β-estradiol | [1] |

| Recombinant Yeast Assay (YES) | 3-Phenoxybenzyl Alcohol | Estrogenic | ~10⁵-fold less potent than 17β-estradiol | [1] |

| MCF-7 Cell Proliferation | 3-Phenoxybenzyl Alcohol | No effect | - | [2] |

| ERα/ERE Luciferase Reporter (MCF-7) | 3-Phenoxybenzyl Alcohol | No effect | - | [2] |

| Uterotrophic Assay (Rat) | 3-Phenoxybenzyl Alcohol | No effect | - | [2] |

Key Insights and Data Gaps:

-

Confirmed Estrogenicity in a Yeast Model: The positive result in the YES assay for 4'-Hydroxy-3-phenoxybenzyl alcohol is a significant finding, confirming its ability to interact with the human estrogen receptor and elicit a transcriptional response.[1]

-

The Crucial Question of Mammalian Response: A significant data gap exists for 4'-Hydroxy-3-phenoxybenzyl alcohol in mammalian-based in vitro and in vivo systems. The negative findings for the structurally similar 3-phenoxybenzyl alcohol in MCF-7 cells and the uterotrophic assay raise a critical question: Does the addition of a hydroxyl group at the 4' position confer estrogenic activity in mammals that is absent in the parent metabolite?[2] This discrepancy underscores the importance of not relying solely on one type of assay for risk assessment.

-

Need for Quantitative Data: There is a lack of publicly available data on the ERα and ERβ binding affinities and dose-response curves for 4'-Hydroxy-3-phenoxybenzyl alcohol in mammalian cell proliferation or reporter gene assays. This information is essential for a comprehensive risk assessment.

Recommended Experimental Protocols

To address the existing data gaps, the following detailed protocols are recommended. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol: ERα and ERβ Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of 4'-Hydroxy-3-phenoxybenzyl alcohol for human ERα and ERβ.

Methodology:

-

Receptor Preparation: Utilize commercially available recombinant human ERα and ERβ.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with EDTA and molybdate).

-

Competition Reaction: In a 96-well plate, incubate a fixed concentration of [³H]-17β-estradiol with varying concentrations of 4'-Hydroxy-3-phenoxybenzyl alcohol (from 10⁻¹² to 10⁻⁵ M) and a fixed amount of the respective estrogen receptor. Include 17β-estradiol as a positive control and the vehicle (e.g., DMSO) as a negative control.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or a filter-based system.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value and calculate the RBA relative to 17β-estradiol.

Protocol: MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the ability of 4'-Hydroxy-3-phenoxybenzyl alcohol to induce proliferation in an estrogen-dependent human cell line.

Methodology:

-

Cell Culture: Culture MCF-7 cells in estrogen-free medium for at least 3 days prior to the experiment to deplete endogenous estrogens.

-

Treatment: Seed the cells in 96-well plates and, after they have attached, treat them with a range of concentrations of 4'-Hydroxy-3-phenoxybenzyl alcohol (e.g., from 10⁻⁹ to 10⁻⁵ M). Include 17β-estradiol as a positive control, the anti-estrogen ICI 182,780 as a negative control, and the vehicle control.

-

Incubation: Incubate the cells for 6-7 days.

-

Quantification of Proliferation: Measure cell proliferation using a suitable method such as the sulforhodamine B (SRB) assay, which quantifies total protein content.

-

Data Analysis: Construct a dose-response curve and determine the EC50 (effective concentration to induce 50% of the maximal response) and the relative proliferative effect (RPE) compared to 17β-estradiol.

Figure 3: Experimental workflow for the MCF-7 cell proliferation assay (E-SCREEN).

Discussion and Future Directions

The current evidence places 4'-Hydroxy-3-phenoxybenzyl alcohol in the category of a weak environmental estrogen, based on the results from a yeast-based assay. However, the conflicting data for its non-hydroxylated analog, 3-phenoxybenzyl alcohol, in mammalian systems introduces a significant degree of uncertainty in its risk assessment. The presence of the phenolic hydroxyl group in 4'-Hydroxy-3-phenoxybenzyl alcohol is a key structural feature known to be important for estrogen receptor binding, suggesting that it may indeed have greater estrogenic potential than its precursor.

Future research should prioritize filling the existing data gaps through the following avenues:

-

Comprehensive In Vitro Characterization: Conduct ERα and ERβ competitive binding assays and mammalian cell-based reporter gene and proliferation assays for 4'-Hydroxy-3-phenoxybenzyl alcohol to establish a complete in vitro profile.

-

In Vivo Confirmation: Perform a uterotrophic assay in rodents to determine if the in vitro estrogenic activity of 4'-Hydroxy-3-phenoxybenzyl alcohol translates to an in vivo effect.

-

Comparative Studies: Directly compare the estrogenic potency of 4'-Hydroxy-3-phenoxybenzyl alcohol with its parent pyrethroids and other key metabolites in a consistent panel of assays.

-